molecular formula C19H15NO2 B14205047 5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830926-13-1

5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione

Cat. No.: B14205047
CAS No.: 830926-13-1
M. Wt: 289.3 g/mol
InChI Key: LMDMDALLCPULJY-UHFFFAOYSA-N
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Description

5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione is a complex organic compound belonging to the class of carbazole derivatives. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core, which is then further functionalized to obtain the desired carbazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, quinones, and hydroquinones, which have distinct chemical and physical properties .

Scientific Research Applications

5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a simpler structure.

    3,6-Dimethylcarbazole: A derivative with methyl groups at positions 3 and 6.

    5,11-Dimethyl-5H-benzo[b]carbazole-6,11-dione: A closely related compound with similar functional groups.

Uniqueness

5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at positions 5 and 3, respectively, influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

830926-13-1

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

5-ethyl-3-methylbenzo[b]carbazole-6,11-dione

InChI

InChI=1S/C19H15NO2/c1-3-20-15-10-11(2)8-9-14(15)16-17(20)19(22)13-7-5-4-6-12(13)18(16)21/h4-10H,3H2,1-2H3

InChI Key

LMDMDALLCPULJY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)C)C3=C1C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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